molecular formula C24H28N4O4S B2895287 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 891111-37-8

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2895287
CAS No.: 891111-37-8
M. Wt: 468.57
InChI Key: USIPQNHVRXZFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3,4-oxadiazole derivative featuring a 2,4-dimethylphenyl substituent at position 5 of the oxadiazole ring and a benzamide group at position 2. The benzamide moiety is further modified with a sulfonyl group linked to a 3,5-dimethylpiperidine ring. The dimethylpiperidinyl sulfonyl group may enhance lipophilicity and target binding compared to simpler sulfonamide derivatives .

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-15-5-10-21(18(4)12-15)23-26-27-24(32-23)25-22(29)19-6-8-20(9-7-19)33(30,31)28-13-16(2)11-17(3)14-28/h5-10,12,16-17H,11,13-14H2,1-4H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIPQNHVRXZFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An oxadiazole ring , which is known for its pharmacological significance.
  • A sulfonamide moiety , which enhances its interaction with biological targets.
  • A piperidine group , contributing to its solubility and bioactivity.

Molecular Formula: C19_{19}H24_{24}N4_{4}O2_{2}S
Molecular Weight: Approximately 372.48 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
  • Attachment of the sulfonamide group via nucleophilic substitution reactions.
  • Purification techniques such as recrystallization or chromatography to achieve high purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis has been reported in related oxadiazole derivatives .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE): Compounds from this class have been reported to demonstrate strong inhibitory effects on AChE, suggesting potential in treating neurodegenerative diseases .
EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

The biological activity of this compound may involve:

  • Binding to specific receptors or enzymes , modulating their activity.
  • Interference with cellular pathways related to metabolism and cell division.

Case Studies

In a study on similar oxadiazole derivatives:

  • The compounds were evaluated for their binding interactions with bovine serum albumin (BSA), indicating good pharmacokinetic profiles and potential for therapeutic applications .

Future Directions

Given the promising biological activities demonstrated by this compound:

  • Further studies are warranted to explore its full therapeutic potential.
  • Investigations into its efficacy in vivo are essential for understanding its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a 1,3,4-oxadiazole backbone with several analogs but differs in substituent groups:

  • Oxadiazole substituents : The 2,4-dimethylphenyl group at position 5 contrasts with thiazole-containing analogs (e.g., 7c–7f in ) and furan/phenylmethyl groups (e.g., LMM5 and LMM11 in ).
  • Sulfonyl benzamide group : The 3,5-dimethylpiperidinyl sulfonyl substituent distinguishes it from oxazolidine-sulfonyl (OZE-II in ) and cyclohexyl/ethyl-sulfamoyl groups (LMM11 in ).

Physical and Chemical Properties

A comparison of molecular weight, melting points, and substituents is summarized below:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₅H₂₇N₅O₃S ~501.6* Not reported 2,4-Dimethylphenyl; 3,5-dimethylpiperidinyl sulfonyl
7e () C₁₇H₁₉N₅O₂S₂ 389 134–178 2,4-Dimethylphenyl; sulfanyl-thiazole
LMM5 () C₂₄H₂₄N₄O₄S 488.5 Not reported 4-Methoxyphenylmethyl; benzyl(methyl)sulfamoyl
OZE-II () C₂₅H₂₅N₅O₆S 547.6 Not reported 3,5-Dimethoxyphenyl; 4,4-dimethyloxazolidin-sulfonyl

*Calculated based on molecular formula.

Key Differentiators and Implications

Substituent Effects : The 3,5-dimethylpiperidinyl sulfonyl group offers a unique combination of lipophilicity and hydrogen-bonding capacity, differing from the oxazolidine (OZE-II) or simpler sulfamoyl groups (LMM11). This may enhance pharmacokinetic properties or reduce off-target effects.

Bioactivity Potential: While the target compound’s structure aligns with antimicrobial and antifungal analogs, its specific substituents may confer activity against resistant strains or novel targets, warranting further in vitro studies.

Q & A

Q. What are the standard synthetic pathways for N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide?

The synthesis typically involves three key steps:

  • Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of a hydrazide intermediate under reflux in solvents like ethanol or acetic acid .
  • Sulfonation : Introduction of the sulfonyl group using 3,5-dimethylpiperidine and sulfonating agents (e.g., chlorosulfonic acid) in dichloromethane or DMF at controlled temperatures (0–5°C) .
  • Coupling : Amide bond formation between the oxadiazole and benzamide moieties using coupling reagents like EDC/HOBt in anhydrous DMF . Final purification is achieved via column chromatography, and characterization employs 1^1H/13^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidinyl protons at δ 1.2–2.8 ppm) .
  • Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~500–550) .
  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogous 1,3,4-oxadiazole-sulfonamide hybrids exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfonamide-mediated enzyme inhibition .
  • Anticancer Potential : IC50_{50} values of 10–50 µM against cancer cell lines (e.g., MCF-7) via apoptosis induction and tubulin disruption .
  • Anti-inflammatory Effects : COX-2 inhibition (IC50_{50} ~0.5–2 µM) attributed to sulfonamide interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonation and coupling steps?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., temperature, molar ratios). For example, optimize sulfonation yield by varying piperidine equivalents (1.2–2.0 eq.) and reaction time (2–6 hrs) .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency. DMF enhances amide bond formation due to its high dielectric constant .
  • Catalyst Selection : Additives like DMAP (4-dimethylaminopyridine) improve coupling yields by 15–20% via intermediate stabilization .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Comparative SAR Studies : Systematically modify substituents (e.g., methyl vs. chloro groups on the phenyl ring) and evaluate activity shifts. For example, 2,4-dimethylphenyl analogs show enhanced lipophilicity and membrane permeability compared to chlorophenyl derivatives .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase IX for anticancer activity) instead of broad cytotoxicity screens to isolate mechanistic data .
  • Computational Docking : Perform molecular dynamics simulations to compare binding affinities of analogs with target proteins (e.g., COX-2 or tubulin) .

Q. How can computational methods streamline the design of derivatives with improved pharmacokinetic profiles?

  • ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–4), aqueous solubility, and CYP450 interactions. For instance, replacing the methyl group with a trifluoromethyl group may enhance metabolic stability .
  • Quantum Chemical Calculations : DFT studies (e.g., B3LYP/6-31G*) optimize geometries and identify reactive sites for functionalization .
  • Free Energy Perturbation (FEP) : Quantify binding free energy changes for proposed derivatives against targets like EGFR or HER2 .

Methodological Considerations

Q. What experimental controls are essential in bioactivity studies to ensure reproducibility?

  • Positive Controls : Include standard drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) to validate assay conditions .
  • Solvent Controls : Test DMSO or ethanol at concentrations used in compound dissolution to rule out solvent-induced artifacts .
  • Replicate Experiments : Perform triplicate measurements with blinded sample handling to minimize bias .

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

  • Piperidine Substitution : Replace 3,5-dimethylpiperidine with morpholine to increase hydrogen-bonding capacity and selectivity for hydrophilic enzyme pockets .
  • Oxadiazole Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects and improve binding to charged residues .

Data Contradictions and Validation

Q. Why do some studies report divergent IC50_{50} values for similar compounds?

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24 vs. 48 hrs) significantly impact results. Standardize protocols using CLSI guidelines .
  • Purity Discrepancies : HRMS and HPLC data must confirm >95% purity to exclude impurities as confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.